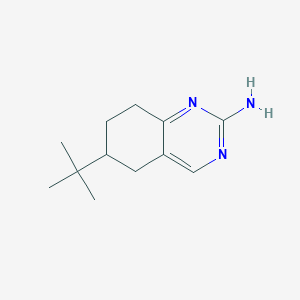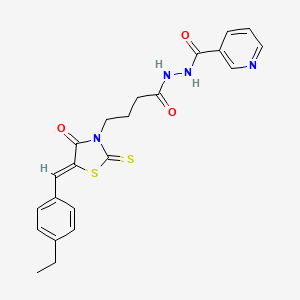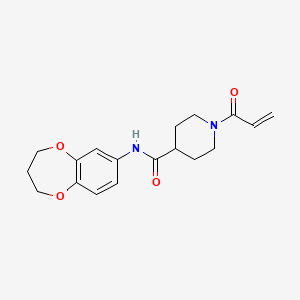
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a highly selective dopamine D3 receptor antagonist, which makes it a promising drug candidate for the treatment of various psychiatric and neurological disorders.
Mécanisme D'action
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action is primarily based on its high selectivity for dopamine D3 receptors. Dopamine D3 receptors are primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate the activity of these pathways, leading to the observed therapeutic effects.
Effets Biochimiques Et Physiologiques
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's biochemical and physiological effects are primarily related to its antagonism of dopamine D3 receptors. Dopamine D3 receptors are involved in several physiological processes, including reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate these processes, leading to the observed therapeutic effects. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to modulate dopamine signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors and study their role in various physiological processes. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's relatively straightforward synthesis method and reasonable yield make it a readily available compound for lab experiments. However, one of the limitations of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a therapeutic drug for various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action and its potential effects on other physiological processes. Finally, the development of more soluble derivatives of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve its use in various experimental settings.
Méthodes De Synthèse
The synthesis of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the condensation of 4-piperidone with 3,4-methylenedioxyphenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. The resulting compound is then acylated with 2-propenoyl chloride to obtain N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The overall synthesis method of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is relatively straightforward and can be achieved in a few steps with a reasonable yield.
Applications De Recherche Scientifique
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including drug addiction, schizophrenia, Parkinson's disease, and depression. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's high selectivity for dopamine D3 receptors makes it a promising drug candidate for the treatment of these disorders. Several studies have shown that N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-17(21)20-8-6-13(7-9-20)18(22)19-14-4-5-15-16(12-14)24-11-3-10-23-15/h2,4-5,12-13H,1,3,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRISMOUQWUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)

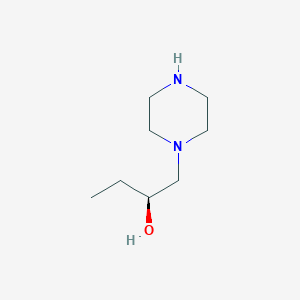
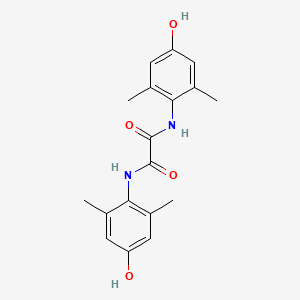
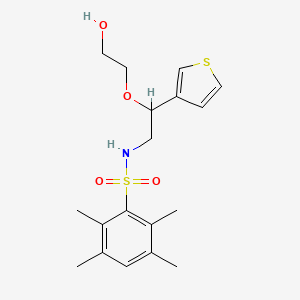
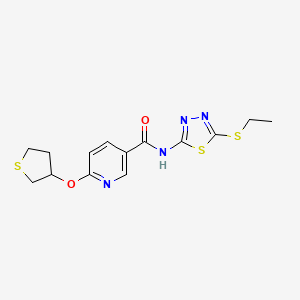

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
